molecular formula C20H21N7O2S B2623825 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine CAS No. 1058387-89-5

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine

Cat. No.: B2623825
CAS No.: 1058387-89-5
M. Wt: 423.5
InChI Key: QEHXNIZLVSEZOB-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a naphthalene sulfonyl group, which can enhance its solubility and bioavailability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and solvents like ethanol, acetonitrile, and dichloromethane. Reaction conditions typically involve refluxing or heating under controlled temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is unique due to its combination of a triazolopyrimidine core and a naphthalene sulfonyl group, which enhances its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

3-ethyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-2-27-20-18(23-24-27)19(21-14-22-20)25-9-11-26(12-10-25)30(28,29)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXNIZLVSEZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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